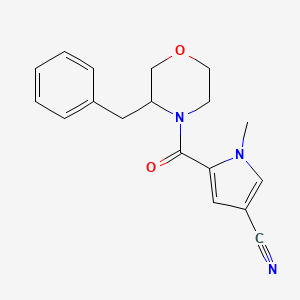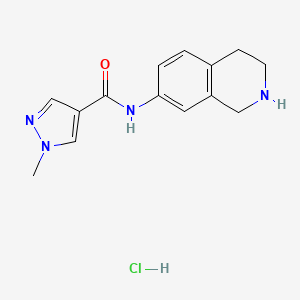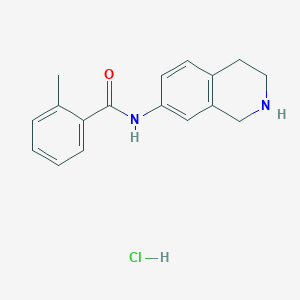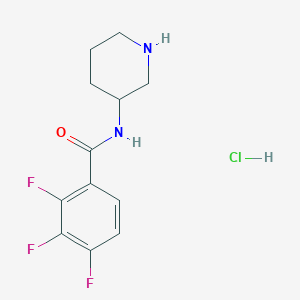
5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrole-based compound with a benzylmorpholine moiety, which makes it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound has also been shown to inhibit the activity of certain enzymes involved in fungal and bacterial growth, leading to its potential use as an antifungal and antibacterial agent.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound has been shown to inhibit the growth of certain bacteria and fungi, leading to its potential use as an antibacterial and antifungal agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile is its potential use as a drug candidate for various diseases. The compound has shown promising results in pre-clinical studies, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively high cost of synthesis, which could limit its widespread use in research.
Future Directions
There are many future directions for research on 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile. One potential direction is the further optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use as a drug candidate for various diseases. Finally, the compound's potential use as a fluorescent probe for the detection of metal ions could have important implications in environmental monitoring and biological imaging.
Synthesis Methods
The synthesis of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile involves a multi-step process that includes the reaction of 1-methylpyrrole-3-carboxaldehyde with benzylmorpholine, followed by the reaction with cyanide ion to form the desired product. This method has been optimized to produce high yields of the compound with purity levels suitable for further research.
Scientific Research Applications
The potential applications of 5-(3-Benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile in scientific research are vast. The compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions, which could have important implications in environmental monitoring and biological imaging.
properties
IUPAC Name |
5-(3-benzylmorpholine-4-carbonyl)-1-methylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-12-15(11-19)10-17(20)18(22)21-7-8-23-13-16(21)9-14-5-3-2-4-6-14/h2-6,10,12,16H,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQQBZBSRFNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCOCC2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)



![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)